5-bromo-2-iodo-N,N-dimethylbenzamide
Overview
Description
5-bromo-2-iodo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrINO . It is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with bromo and iodo substituents at the 5 and 2 positions, respectively, and dimethylamino substituents attached to the nitrogen of the amide group .Scientific Research Applications
Crystal Engineering
Crystal engineering studies have utilized halogen and hydrogen bonds to design and construct complex molecular structures. For example, the research on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions highlights the potential of halogen atoms in crystal design. These interactions facilitate the formation of amide dimer tapes and iodo⋯nitro interactions, demonstrating the utility of halogen atoms in structuring and insulating hydrogen bonding and halogen bonding domains within crystal structures (Saha, Nangia, & Jaskólski, 2005).
Synthesis Methodologies
Significant advancements have been made in the synthesis of complex organic compounds. For instance, the synthesis of dimethyl-4-bromoiodobenzenes as aromatic organic intermediates for various fields showcases the versatility of halogenated compounds in organic synthesis. This study presents methods to obtain these intermediates with high yields, demonstrating their importance in the synthesis of other complex molecules (Yu, 2008).
Development of Novel Materials and Ligands
Halogenated compounds are pivotal in the development of new materials and ligands with unique properties. Research into the oxidative bromination and iodination of dimethylacetanilides, for example, has shown the potential of these reactions in generating compounds with specific bromo and iodo substitutions, which could be useful in various chemical reactions and as intermediates in the synthesis of more complex molecules (Medina & Hanson, 2003).
Properties
IUPAC Name |
5-bromo-2-iodo-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOLNKHZTHLOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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